N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide
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Overview
Description
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide is a chemical compound with the molecular formula C8H13N3O2 It is characterized by the presence of an imidazolidinone ring and a prop-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide typically involves the reaction of 2-oxoimidazolidine with propargylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of automated systems and advanced monitoring techniques ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides, carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the prop-2-ynamide group.
Scientific Research Applications
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, it may interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Oxoimidazolidin-1-yl)ethyl]methacrylamide
- 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate
- N-(2-Hydroxyethyl)ethylenediamine
Uniqueness
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide is unique due to its combination of an imidazolidinone ring and a prop-2-ynamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-7(12)9-3-5-11-6-4-10-8(11)13/h1H,3-6H2,(H,9,12)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHPYTVHXXDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NCCN1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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